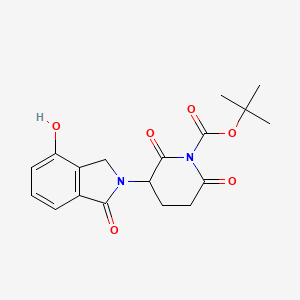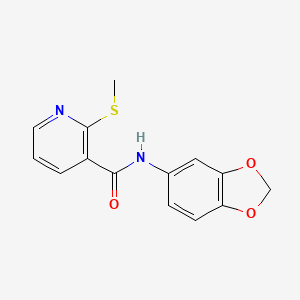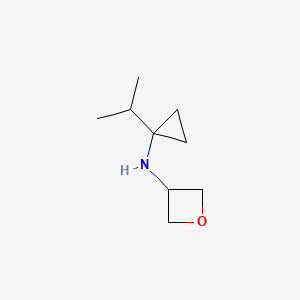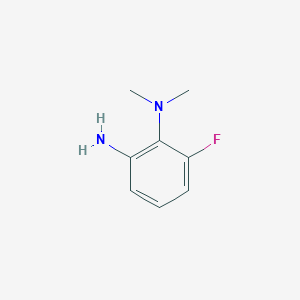
tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a tert-butyl ester group, a hydroxy-substituted isoindolinone, and a dioxopiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carboxylic acid derivative under acidic conditions.
Introduction of the Dioxopiperidine Moiety: The dioxopiperidine moiety can be introduced through a condensation reaction with a suitable diketone and an amine.
Esterification: The final step involves the esterification of the intermediate compound with tert-butyl chloroformate to form the desired tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays to understand its biological activity.
Chemical Biology: The compound is employed in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy-substituted isoindolinone moiety can form hydrogen bonds with target proteins, while the dioxopiperidine moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-(4-hydroxy-1-oxoisoindolin-2-yl)-2,6-dioxopiperidine-1-carboxylate: This compound is unique due to its specific combination of functional groups and structural elements.
tert-Butyl (S)-5-amino-4-(4-hydroxy-1-oxoisoindolin-2-yl)-5-oxopentanoate: Similar in structure but with an amino group instead of the dioxopiperidine moiety.
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Lacks the tert-butyl ester group but shares the isoindolinone and piperidine moieties.
Uniqueness
The uniqueness of this compound lies in its combination of a tert-butyl ester, hydroxy-substituted isoindolinone, and dioxopiperidine moieties
Propiedades
Fórmula molecular |
C18H20N2O6 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)-2,6-dioxopiperidine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O6/c1-18(2,3)26-17(25)20-14(22)8-7-12(16(20)24)19-9-11-10(15(19)23)5-4-6-13(11)21/h4-6,12,21H,7-9H2,1-3H3 |
Clave InChI |
VZJJMHDBHWQMGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358680.png)
![3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358683.png)






![6-(2,5-Dichlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358716.png)

![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358734.png)


![N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide](/img/structure/B13358750.png)
